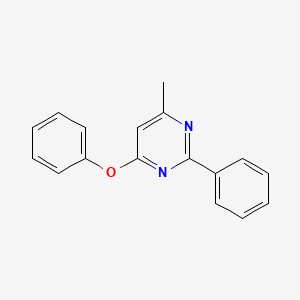
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)acetamide, also known as MDMA, is a synthetic drug that is commonly referred to as ecstasy. MDMA is a psychoactive drug that is known for its ability to induce feelings of euphoria, empathy, and heightened sensory perception. MDMA is a popular recreational drug that is often used in social settings, but it also has potential therapeutic applications.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)acetamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to a feeling of euphoria and increased empathy. This compound also has a number of physiological effects, including an increase in heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. This compound increases the release of serotonin, dopamine, and norepinephrine in the brain, which leads to a feeling of euphoria and increased empathy. This compound also increases heart rate, blood pressure, and body temperature. These effects can be dangerous in certain individuals, especially those with pre-existing medical conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)acetamide has a number of advantages and limitations for use in laboratory experiments. This compound is a potent psychoactive drug that can be used to induce a range of effects in experimental subjects. However, the use of this compound in laboratory experiments is limited by its potential for abuse and its potential to cause harm to experimental subjects.
Direcciones Futuras
There are a number of future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)acetamide. One area of research is the potential therapeutic applications of this compound. This compound has been shown to be effective in the treatment of post-traumatic stress disorder (PTSD), and there is ongoing research into its potential use in the treatment of other psychiatric disorders. Another area of research is the development of safer and more effective methods for synthesizing this compound. There is also ongoing research into the long-term effects of this compound use on the brain and body.
Métodos De Síntesis
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)acetamide is synthesized through a multi-step process that involves the use of various chemicals and reagents. The synthesis of this compound involves the use of safrole, which is a precursor chemical that is derived from the sassafras tree. Safrole is converted into isosafrole, which is then converted into MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then converted into this compound through a reductive amination reaction.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have a number of effects on the brain, including the release of serotonin, dopamine, and norepinephrine. These neurotransmitters are involved in the regulation of mood, emotion, and cognition.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-2-4-13(5-3-12)9-17(19)18-10-14-6-7-15-16(8-14)21-11-20-15/h2-8H,9-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDXWTNIEJGDQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5693893.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5693895.png)
![3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5693903.png)
![[(5-benzyl-6-methyl-2-phenyl-4-pyrimidinyl)thio]acetic acid](/img/structure/B5693907.png)
![2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5693915.png)



![4-(3,4-dimethylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5693942.png)


![3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5693977.png)
![N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5693984.png)
